5-Fluoro-2-hydroxy-3-methylbenzoic acid
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Overview
Description
5-Fluoro-2-hydroxy-3-methylbenzoic acid is an organic compound with the molecular formula C8H7FO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5, 2, and 3 are replaced by a fluorine atom, a hydroxyl group, and a methyl group, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 5-fluoro-2-hydroxybenzoic acid with a methylating agent. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Another method involves the direct fluorination of 2-hydroxy-3-methylbenzoic acid using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is usually carried out under mild conditions to prevent over-fluorination and to ensure high selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The choice of fluorinating agent and reaction conditions would be optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-hydroxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-hydroxy-3-methylbenzaldehyde or this compound.
Reduction: Formation of 5-fluoro-2-hydroxy-3-methylbenzyl alcohol or 5-fluoro-2-hydroxy-3-methylbenzaldehyde.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-hydroxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to naturally occurring molecules.
Industry: Used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-hydroxy-3-methylbenzoic acid depends on its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-hydroxybenzoic acid: Similar structure but lacks the methyl group at position 3.
2-Hydroxy-3-methylbenzoic acid: Similar structure but lacks the fluorine atom at position 5.
5-Fluoro-2-methylbenzoic acid: Similar structure but lacks the hydroxyl group at position 2.
Uniqueness
5-Fluoro-2-hydroxy-3-methylbenzoic acid is unique due to the presence of all three functional groups (fluorine, hydroxyl, and methyl) on the benzoic acid core. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
773873-49-7 |
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Molecular Formula |
C8H7FO3 |
Molecular Weight |
170.14 g/mol |
IUPAC Name |
5-fluoro-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C8H7FO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) |
InChI Key |
PFTXPAWXUWFDPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C(=O)O)F |
Origin of Product |
United States |
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